molecular formula C23H25NO4S B285026 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B285026
M. Wt: 411.5 g/mol
InChI Key: UIHVSWXJDTVCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide, also known as DBIBS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIBS is a sulfonamide derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various molecular targets involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as suppress the production of pro-inflammatory cytokines in inflammatory models. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide has several advantages for lab experiments, including its potent biological activity and well-defined chemical structure. However, the compound also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of this compound in preclinical and clinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, the identification of the molecular targets and mechanisms of action of this compound could provide insights into the development of novel therapies for these diseases.

Synthesis Methods

The synthesis of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide involves a multistep process that begins with the preparation of the key intermediate 6,7,8,9-tetrahydrodibenzo[b,d]furan-9-one. This intermediate is then reacted with 7,7-dimethylhept-6-en-5-one to form the desired product. The final step involves the reaction of the intermediate product with 4-isopropylbenzenesulfonyl chloride to yield this compound.

Scientific Research Applications

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H25NO4S/c1-14(2)15-5-8-17(9-6-15)29(26,27)24-16-7-10-20-18(11-16)22-19(25)12-23(3,4)13-21(22)28-20/h5-11,14,24H,12-13H2,1-4H3

InChI Key

UIHVSWXJDTVCSH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C

Origin of Product

United States

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